Potassium difluoroacetate
Overview
Description
Potassium difluoroacetate: is an organic compound with the chemical formula C₂HF₂KO₂ . It is a potassium salt of difluoroacetic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ability to act as a source of difluoromethyl groups in organic synthesis .
Mechanism of Action
Target of Action
Potassium difluoroacetate is an inorganic compound that is used as a catalyst or reagent in organic synthesis . .
Mode of Action
It is known that potassium ions play a vital role in various biochemical processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .
Biochemical Pathways
this compound may influence several biochemical pathways due to the presence of potassium ions. Potassium is the primary intracellular cation found in virtually all body tissues . It plays a crucial role in maintaining the cell’s electrical charge and contributes to the functioning of the nerve impulses, muscle contractions, and heart rhythm .
Pharmacokinetics
It is known that potassium ions are readily absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on the specific biological system and environmental conditions.
Result of Action
Potassium ions are known to play a critical role in various cellular functions, including cell growth, maintenance of cell membrane potential, and regulation of intracellular ph .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other ions, pH, temperature, and the specific biological system can all impact the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
Potassium difluoroacetate has been found to interact with fluoroacetate dehalogenases (FADs), a group of enzymes that have the ability to defluorinate fluoroacetate under mild reaction conditions . These enzymes exhibit significant hydrolytic activity against difluoroacetate, leading to the production of glyoxylic acid .
Cellular Effects
The cellular effects of this compound are primarily linked to its interaction with FADs. By acting as a substrate for these enzymes, it can influence various cellular processes, including metabolic pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its defluorination by FADs. This process occurs via two consecutive defluorination reactions, resulting in the production of glyoxylate . The active site residues in the FADs play a key role in the defluorination of both fluoroacetate and difluoroacetate .
Temporal Effects in Laboratory Settings
It is known that the compound’s interaction with FADs leads to the production of glyoxylic acid , suggesting potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathway of defluorination, catalyzed by FADs . This process leads to the production of glyoxylic acid, indicating an effect on metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium difluoroacetate is typically synthesized by reacting difluoroacetic acid with potassium hydroxide. The reaction proceeds as follows:
C₂HF₂COOH+KOH→C₂HF₂COOK+H₂O
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporating the water and recrystallizing the this compound from a suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Potassium difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoromethyl group is transferred to other molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products:
Substitution Reactions: The major products are difluoromethylated compounds.
Oxidation: The major product is difluoroacetic acid.
Reduction: The major product is difluoroethanol.
Scientific Research Applications
Chemistry: This makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, potassium difluoroacetate is used to study enzyme-catalyzed reactions involving difluoroacetate. It is also investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes .
Industry: In industrial applications, this compound is used in the synthesis of various fluorinated compounds. It is also employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Potassium trifluoroacetate (C₂HF₃KO₂): Similar in structure but contains an additional fluorine atom.
Sodium difluoroacetate (C₂HF₂NaO₂): Similar in structure but uses sodium instead of potassium.
Calcium difluoroacetate (C₄H₂F₄CaO₄): Contains calcium instead of potassium and has a different stoichiometry.
Uniqueness: Potassium difluoroacetate is unique due to its specific reactivity and the ability to introduce difluoromethyl groups into organic molecules. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
potassium;2,2-difluoroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXDHKBZYCDGG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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